molecular formula C27H25N3O6 B11009973 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B11009973
M. Wt: 487.5 g/mol
InChI Key: OPLUAAMDJXKLEW-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of dihydroisoindolo[2,1-a]quinazolin-6(5H)-ones.
  • Its chemical structure consists of a quinazolinone core fused with an isoindole ring.
  • The compound’s systematic name is quite a mouthful, but it reflects its complex structure and functional groups.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformation.
    • Major products formed from these reactions would need further investigation.
  • Scientific Research Applications

    • Research applications span multiple fields:

        Chemistry: Potential as a building block for more complex molecules.

        Biology: Investigate its interactions with biological targets.

        Medicine: Assess its pharmacological properties.

        Industry: Explore its use in materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism remains to be elucidated.
    • Molecular targets and pathways involved require further studies.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart.
    • Further research could identify related analogs or derivatives.

    Properties

    Molecular Formula

    C27H25N3O6

    Molecular Weight

    487.5 g/mol

    IUPAC Name

    3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

    InChI

    InChI=1S/C27H25N3O6/c1-34-21-14-16(15-22(35-2)24(21)36-3)28-23(31)12-13-29-25-17-8-4-5-9-18(17)27(33)30(25)20-11-7-6-10-19(20)26(29)32/h4-11,14-15,25H,12-13H2,1-3H3,(H,28,31)

    InChI Key

    OPLUAAMDJXKLEW-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

    Origin of Product

    United States

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